Product packaging for 4-Methylpiperidine-2,2,6,6-d4(Cat. No.:)

4-Methylpiperidine-2,2,6,6-d4

Cat. No.: B13947436
M. Wt: 103.20 g/mol
InChI Key: UZOFELREXGAFOI-CQOLUAMGSA-N
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Description

Significance of Deuterated Organic Compounds in Modern Scientific Inquiry

Deuterated organic compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), hold a special significance in scientific research. snnu.edu.cnnih.gov The carbon-deuterium (C-D) bond is significantly stronger (about 6 to 9 times more stable) than the carbon-hydrogen (C-H) bond. tocris.commarquette.edu This enhanced stability has several important consequences. In pharmaceutical research, deuteration at specific sites of a drug molecule can alter its metabolic profile, potentially reducing the formation of toxic metabolites and extending the drug's half-life in the body. symeres.comtocris.com This "kinetic isotope effect" is also exploited to elucidate reaction mechanisms. snnu.edu.cnnih.gov Furthermore, deuterated compounds are invaluable as internal standards in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), ensuring high accuracy and precision in measurements. acs.orgfda.gov

The Role of Piperidine (B6355638) and its Derivatives as Key Scaffolds in Research Methodologies

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. mdpi.comresearchgate.netnih.gov Its derivatives are present in numerous classes of drugs, exhibiting a wide spectrum of biological activities, including analgesic, antipsychotic, antihistaminic, and anticancer properties. nih.govtandfonline.comclinmedkaz.org The versatility of the piperidine scaffold makes it a crucial building block in drug design and medicinal chemistry. mdpi.comclinmedkaz.org Consequently, the synthesis and functionalization of piperidine derivatives are of significant interest to organic and medicinal chemists. nih.gov In peptide synthesis, for instance, piperidine and its derivatives like 4-methylpiperidine (B120128) are commonly used as reagents to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from amino acids. chemicalbook.comscielo.org.mx

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13N B13947436 4-Methylpiperidine-2,2,6,6-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13N

Molecular Weight

103.20 g/mol

IUPAC Name

2,2,6,6-tetradeuterio-4-methylpiperidine

InChI

InChI=1S/C6H13N/c1-6-2-4-7-5-3-6/h6-7H,2-5H2,1H3/i4D2,5D2

InChI Key

UZOFELREXGAFOI-CQOLUAMGSA-N

Isomeric SMILES

[2H]C1(CC(CC(N1)([2H])[2H])C)[2H]

Canonical SMILES

CC1CCNCC1

Origin of Product

United States

Advanced Synthetic Methodologies for Regioselective Deuteration of 4 Methylpiperidine

Strategies for Deuterium (B1214612) Incorporation at the 2,2,6,6-Positions

Synthesizing 4-Methylpiperidine-2,2,6,6-d4 involves placing four deuterium atoms specifically at the carbon atoms adjacent to the nitrogen. Several distinct strategies have been developed to achieve this regioselective deuteration.

Catalytic Deuteration Approaches Utilizing Deuterium Gas and Specialized Catalysts

The catalytic reduction of pyridine (B92270) precursors using deuterium gas (D₂) is a direct method for synthesizing deuterated piperidines. d-nb.info However, conventional heterogeneous catalysts like Palladium-on-Carbon (Pd/C) or Platinum-on-Carbon (Pt/C) often exhibit poor regioselectivity, leading to over-deuteration at various positions on the ring. d-nb.infonih.gov Achieving specific deuteration at the 2,2,6,6-positions requires specialized catalytic systems designed to control the hydrogen-deuterium exchange process.

The primary challenge lies in the catalyst's ability to facilitate D₂ addition across the C=N and C=C bonds of a pyridine precursor (e.g., 4-methylpyridine) without scrambling the deuterium atoms. While the hydrogenation of 4-methylpyridine (B42270) to 4-methylpiperidine (B120128) is a known transformation, controlling the deuteration to only the alpha positions is difficult. chemicalbook.com Research focuses on developing next-generation heterogeneous catalysts, such as those based on iron or other earth-abundant metals, which may offer improved selectivity through tailored surface properties and active sites. nih.gov Ruthenium complexes have also been explored for exchange-labeling of piperidines with deuterium oxide. colab.ws

Method Catalyst/Reagent Deuterium Source Key Finding Reference
Catalytic ReductionPd/C, Pt/CD₂ GasOften results in poor regioselectivity and over-deuteration. d-nb.info
Catalytic ReductionRuthenium ComplexesDeuterium OxideCan facilitate exchange-labeling on piperidine (B6355638) rings. colab.ws
Catalytic ReductionIron-based heterogeneousD₂ODeveloped for general deuteration, paving the way for more specific applications. nih.gov

Hydrogen Isotope Exchange (HIE) Reactions in Heterocyclic Systems

Hydrogen Isotope Exchange (HIE) is a powerful technique for the late-stage introduction of deuterium into molecules by directly replacing C-H bonds with C-D bonds. nih.gov Homogeneous transition-metal catalysts, particularly those based on iridium, are highly effective for this transformation. snnu.edu.cn In the context of 4-methylpiperidine, the nitrogen atom's lone pair of electrons can direct the metal catalyst to the adjacent C-H bonds at the C2 and C6 positions, making HIE an ideal strategy for targeted deuteration. acs.org

Several types of iridium catalysts have been developed for HIE reactions:

Crabtree's Catalyst : One of the most widely used catalysts for HIE, though it can be limited by steric hindrance around the target C-H bond and may require high catalyst loading. snnu.edu.cn

Iridium-NHC Catalysts : Newer iridium complexes featuring N-heterocyclic carbene (NHC) ligands often show enhanced activity, stability, and functional group tolerance under milder reaction conditions. snnu.edu.cn These have been successfully used for the deuteration of various N-heterocycles.

Rhodium Nanocatalysts : In situ-formed rhodium nanocatalysts have also been investigated for the HIE of alkylamines, efficiently labeling the C(sp³)–H bonds in the alpha position relative to the nitrogen atom. acs.org

These reactions typically use D₂ gas or a deuterated solvent like D₂O as the deuterium source. snnu.edu.cn The choice of catalyst, solvent, and temperature is critical for optimizing the degree of deuterium incorporation and maintaining high regioselectivity. nih.govsnnu.edu.cn

Catalyst System Typical Deuterium Source Mechanism/Directing Group Key Advantage Reference
Iridium (e.g., Crabtree's)D₂ GasNitrogen lone pair directs catalyst to α-positions.Well-established for HIE reactions. snnu.edu.cn
Iridium-NHC ComplexesD₂ Gas, D₂ONitrogen lone pair directs catalyst to α-positions.High efficiency, broad functional group tolerance. snnu.edu.cn
Rhodium NanocatalystsD₂ GasSubstrate-controlled catalyst formation, N-direction.Efficient labeling of C(sp³)–H bonds α to nitrogen. acs.org
Silver-Catalyzed HIECH₃ODC–H activationEffective for five-membered aromatic heterocycles. nih.gov

Precursor-Based Synthetic Routes Employing Deuterated Building Blocks

An alternative to direct deuteration of the piperidine ring is a "bottom-up" synthetic approach that constructs the molecule from smaller, pre-deuterated building blocks. aablocks.comenamine.net This strategy can provide unambiguous placement of deuterium atoms, assuming the isotopic purity of the starting materials is high.

One prominent example involves the catalytic reduction of a deuterated pyridine precursor. For instance, 4-methylpyridine-2,6-d₂ could be hydrogenated to yield 4-methylpiperidine-2,2,6,6-d₄. However, this merely shifts the challenge to the selective deuteration of the pyridine starting material. A more fundamental approach involves building the heterocyclic ring itself using deuterated components. One such method is a Mannich condensation using deuterated formaldehyde, which was successfully applied to assemble a tetradeuterated piperidine ring in the synthesis of a clopidogrel (B1663587) analog. d-nb.info Another strategy involves the reductive deuteration of widely available acyl chlorides using samarium(II) iodide and D₂O to create α,α-dideuterio alcohols, which serve as versatile deuterated building blocks for more complex molecules. mdpi.com

Precursor Type Key Reaction Example Advantage Reference
Deuterated PyridineCatalytic HydrogenationReduction of 4-methylpyridine-2,6-d₂Direct route if precursor is available. smolecule.com
Acyclic Building BlocksMannich CondensationReaction with deuterated formaldehyde.Precise deuterium placement. d-nb.info
Deuterated AlcoholsFurther Elaborationα,α-dideuterio alcohols from acyl chlorides.Access to versatile building blocks. mdpi.com

Electrochemical Methods for Deuterium Introduction

Electrosynthesis offers a green and highly controllable alternative for deuteration, often utilizing D₂O as an inexpensive and safe deuterium source while using electricity as the reductant. oaepublish.comresearchgate.net Electrochemical methods can be applied to introduce deuterium into N-heterocycles through several mechanisms. researchgate.net

One approach is the electrochemical reduction of an appropriate unsaturated precursor, such as a dihydropyridine (B1217469) or pyridine derivative, in a divided cell using a specific cathode material like lead or palladium-on-phosphorus. xmu.edu.cnoaepublish.com The deuterium is sourced from the D₂O in the electrolyte.

A more direct method is electrochemical Hydrogen Isotope Exchange (HIE) at the α-C(sp³)-H positions of the amine. nih.gov This process involves the electrochemical oxidation of the piperidine to form a radical cation. This intermediate then undergoes deprotonation at the alpha position, followed by a hydrogen atom transfer (HAT) from a deuterated source (like a deuterated thiol) to yield the deuterated product. The efficiency and selectivity of this process can even be controlled by tuning the frequency of an applied alternating current (AC), allowing for differentiation between amine sites with different C-H bond dissociation energies. nih.gov

Electrochemical Method Deuterium Source Mechanism Key Feature Reference
Reductive DeuterationD₂OCathodic reduction of an unsaturated precursor.Avoids chemical reductants. researchgate.netxmu.edu.cn
HIE of AminesDeuterated Thiol / D₂OAnodic oxidation to radical cation, deprotonation, HAT.Targets C-H bonds alpha to the nitrogen. nih.gov
Dehalogenative DeuterationD₂OElectrochemical reduction of a halogenated precursor.Provides an alternative synthetic handle. xmu.edu.cn

Chemo-Enzymatic Approaches to Stereoselective Deuteration

Combining chemical synthesis with biocatalysis provides a powerful strategy for achieving high stereoselectivity in deuteration reactions. researchgate.net Enzymes operate in mild conditions and can distinguish between enantiomers or prochiral centers, allowing for the synthesis of stereo-defined isotopologues. nih.govresearchgate.net

A notable approach for piperidine synthesis is the chemo-enzymatic dearomatization of activated pyridine precursors. acs.org This often involves a one-pot cascade reaction using multiple enzymes. For example, an amine oxidase can convert an N-substituted tetrahydropyridine (B1245486) into a dihydropyridinium intermediate. nih.govacs.org This intermediate is then reduced by an ene-imine reductase (IRED) in a stereoselective manner. nih.govacs.org Deuterium can be precisely introduced during the reduction step by using a deuterated nicotinamide (B372718) cofactor (NAD(P)D), which is regenerated in situ using a dehydrogenase and a deuterated glucose source (e.g., d-glucose-1-d₁). nih.govacs.org This method allows for the incorporation of deuterium at specific positions with high stereochemical control.

Enzyme/Enzyme Class Substrate Type Deuteration Method Outcome Reference
Amine Oxidase / Ene-Imine Reductase (IRED)N-substituted tetrahydropyridinesIn situ generation of deuterated NAD(P)D cofactor.Stereoselective mono-deuteration at C2. nih.govacs.org
Hydrogenase / DiaphoraseDiaminoalkanesSplitting of D₂ to form deuterated NAD(D).Isotopic labeling of piperidines. nih.gov
NmrA-like EnzymeDienophile/Diene precursorsUse of (S)-[4-²H]NADPH as cofactor.Mechanistic probe showing deuterium transfer. nih.gov

Methodological Refinements for Enhanced Isotopic Purity and Optimized Yields

Achieving high isotopic purity (i.e., a high percentage of deuterium incorporation at the desired sites) and optimizing reaction yields are critical for the practical synthesis of this compound. Several refinements to the aforementioned methodologies are continuously being developed.

For HIE reactions, a significant challenge is minimizing "back-exchange," where the newly incorporated deuterium is replaced again by hydrogen from protic solvents or moisture during the reaction or workup. biorxiv.org Optimization strategies include performing reactions under an inert atmosphere, using rigorously dried solvents, and carefully designing the workup and purification protocols. thermofisher.com Chromatographic separations for analysis or purification are often performed under "quench" conditions (low pH and low temperature) to slow this back-exchange rate. biorxiv.org

In catalytic approaches, refinement focuses on catalyst design. This includes modifying the ligands on homogeneous catalysts or the support material for heterogeneous catalysts to enhance selectivity and activity. nih.govsnnu.edu.cn For instance, using bulky ligands can sterically hinder unwanted side reactions, while tuning the electronic properties of the catalyst can favor C-H activation at the desired position. nih.gov

Green Chemistry Principles and Sustainable Deuteration Synthesis

The synthesis of isotopically labeled compounds like this compound is increasingly being guided by the principles of green chemistry to enhance sustainability and reduce environmental impact. scielo.org.mxresearchgate.net

Catalysis: One of the most significant green chemistry contributions to deuteration is the shift from stoichiometric reagents to catalytic methods. acs.org Iridium-catalyzed HIE reactions are a prime example, where only a small amount of the precious metal catalyst is required (e.g., 0.25-5 mol%) to label a large amount of substrate. acs.orgcore.ac.uk This minimizes waste and improves atom economy compared to older methods that might have required harsh, stoichiometric deuterating agents. scielo.org.mx Both homogeneous and, more recently, heterogeneous catalysts are being developed to facilitate easier separation and recycling, further boosting the sustainability of the process. acs.org

Atom Economy: Modern catalytic HIE reactions strive to maximize the incorporation of all materials into the final product, a core principle of green chemistry known as atom economy. acs.org By using deuterium sources like D₂O or D₂ gas in catalytic cycles, the generation of byproducts is minimized. nih.govarizona.edu The ideal scenario is a 100% atom-economic reaction where all atoms from the deuterium source are transferred to the product, although in practice this is a goal to be optimized. acs.org

Use of Safer Solvents and Reagents: A key tenet of green chemistry is the use of environmentally benign solvents. numberanalytics.com Many modern deuteration protocols are being developed to work in safer solvents, with some even using heavy water (D₂O) as both the deuterium source and the solvent, which is a significant improvement over hazardous chlorinated solvents. acs.orgmdpi.com The development of catalyst-free methods, such as those using tailored photoredox-active carboxylic acids, further reduces the reliance on potentially toxic or environmentally harmful metal catalysts. rsc.org

Reduction of Derivatives: Green chemistry encourages minimizing the use of protecting groups or other temporary modifications. acs.org While some modern methods still employ directing or protecting groups to achieve high regioselectivity, research is focused on developing catalysts that can operate on the unprotected N-heterocycle directly. nih.govacs.org This avoids additional reaction steps for protection and deprotection, saving reagents and reducing waste streams. acs.org

The table below compares different catalytic approaches for deuteration, highlighting aspects relevant to green chemistry principles.

Catalyst SystemDeuterium SourceSolventConditionsKey Green Aspect
Iridium(I) NHC/Phosphine acs.orgD₂ (gas)Dichloromethane25°C, 1 atmHigh selectivity and efficiency at low catalyst loading.
[IrCl(COD)(IMes)]/NaOMe acs.orgnih.govMethanol-d₄Methanol-d₄VariesBase-promoted efficiency; uses a deuterated solvent as the source.
Organophotocatalyst nih.govarizona.eduD₂OVariesVisible Light, RTMetal-free; uses benign light energy and water as the D-source.
Fe–P Pair-Site Catalyst acs.orgD₂OVariesVariesUses an earth-abundant metal (Iron); excellent efficiency with D₂O.
SmI₂ mdpi.comD₂OTolueneRoom Temp.Uses D₂O as both ligand and deuterium source; avoids pyrophoric reagents.

Sophisticated Analytical Characterization Techniques for Deuteration Confirmation and Isotopic Enrichment Assessment

High-Resolution Mass Spectrometry for Isotopic Distribution and Purity Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for analyzing deuterated compounds due to its ability to separate ions with very close mass-to-charge ratios, which is essential for distinguishing between different isotopologues. umb.edu This technique allows for the accurate determination of isotopic distribution and the assessment of isotopic purity. rsc.org

Electron Ionization Mass Spectrometry (EI-MS) provides valuable structural information through the analysis of fragmentation patterns. libretexts.org When a molecule like 4-Methylpiperidine-2,2,6,6-d4 is subjected to electron ionization, it forms a molecular ion that can then fragment in predictable ways. libretexts.org The fragmentation of the piperidine (B6355638) ring often involves the loss of substituents or parts of the ring itself.

For piperidine derivatives, alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom, is a common fragmentation pathway. libretexts.org In the case of this compound, the presence of deuterium (B1214612) atoms at the 2 and 6 positions significantly influences the mass of the resulting fragments compared to its non-deuterated analog. For example, the loss of a methyl group from the molecular ion is a common fragmentation pathway for 4-methylpiperidine (B120128). nih.gov In the deuterated version, the masses of fragments resulting from cleavages at or adjacent to the deuterated positions will be shifted, allowing for confirmation of the deuterium labeling.

The fragmentation pattern of a homologous series of piperidine alkaloids has been investigated using electrospray ionization tandem mass spectrometry (ESI-MS/MS), which can provide similar insights into fragmentation pathways. scielo.br While EI-MS is known for causing extensive fragmentation that can sometimes prevent the observation of a molecular ion, the resulting pattern serves as a "fingerprint" for the compound's structure. libretexts.orgnih.gov

Table 1: Predicted EI-MS Fragments for this compound

Fragment DescriptionPredicted m/z
Molecular Ion [M]•+103.1
Loss of a methyl group (-CH3)88.1
Alpha-cleavage with loss of C2H2D273.1
Alpha-cleavage with loss of C2H3D272.1

Note: The predicted m/z values are based on theoretical fragmentation pathways and may vary in an actual spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for determining the analytical purity of a compound and for identifying and quantifying impurities. sterlingpharmasolutions.comresearchgate.net This method is particularly useful for separating the target deuterated compound from any non-deuterated or partially deuterated species, as well as from other synthesis-related impurities. researchgate.net

High-performance liquid chromatography (HPLC) separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. sterlingpharmasolutions.com The high resolution of modern mass spectrometers allows for the differentiation of compounds with very similar masses, which is crucial for impurity profiling. sterlingpharmasolutions.com LC-MS can be used to develop and validate quantification methods for the parent compound and its metabolites in various biological matrices. umb.edu

For deuterated compounds like this compound, LC-MS/MS can confirm the presence of the desired isotopologue and assess its purity. rsc.org By comparing the retention time and mass spectrum with a non-deuterated standard, the identity of the deuterated compound can be confirmed. The use of stable isotope-labeled internal standards in LC-MS quantification studies is a common practice to improve accuracy. acs.org

Table 2: LC-MS/MS Parameters for Purity Analysis

ParameterDescription
ColumnTypically a reverse-phase C18 column for separation of small organic molecules.
Mobile PhaseA gradient of organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
Ionization SourceElectrospray Ionization (ESI) is common for polar molecules like piperidines. scielo.br
Mass AnalyzerA high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is used to accurately determine the mass of the parent and fragment ions. dokumen.pub
Detection ModeSelected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) can be used for targeted quantification of the deuterated compound and any potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional and Stereochemical Deuteration Elucidation

Deuterium (²H) NMR spectroscopy is a direct method for observing deuterium nuclei within a molecule. wikipedia.org It is highly effective for confirming the success of a deuteration reaction, as a deuterated compound will exhibit a strong signal in the ²H NMR spectrum. wikipedia.org The chemical shifts in ²H NMR are very similar to those in proton (¹H) NMR, which simplifies spectral interpretation. sigmaaldrich.com

A key advantage of ²H NMR is its ability to directly quantify the deuterium enrichment at specific sites in the molecule. sigmaaldrich.com The integral of a deuterium signal is directly proportional to the number of deuterium atoms it represents. This technique is particularly valuable for highly enriched compounds where the corresponding proton signals in ¹H NMR would be very weak. sigmaaldrich.com For this compound, the ²H NMR spectrum would be expected to show a signal corresponding to the deuterium atoms at the C2 and C6 positions. The absence of signals at other positions would confirm the regioselectivity of the deuteration.

Proton (¹H) NMR spectroscopy is used to identify the presence and quantify the amount of residual, non-deuterated protons in a deuterated sample. hw.ac.uk In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the C2 and C6 positions should be significantly diminished or absent, depending on the level of deuteration. The remaining signals for the protons at C3, C4, C5, and the methyl group would confirm the integrity of the rest of the molecule. chemicalbook.com

The integration of the residual proton signals compared to the signals of the non-deuterated parts of the molecule allows for the calculation of the isotopic purity. ox.ac.ukresearchgate.net Furthermore, the coupling patterns (multiplicity) of the remaining proton signals can provide information about the neighboring deuterons. The coupling constant between a proton and a deuteron (B1233211) (J-H,D) is related to the corresponding proton-proton coupling constant (J-H,H) by the ratio of their gyromagnetic ratios (γD/γH ≈ 0.15), resulting in smaller and often unresolved couplings. researchgate.net

Table 3: Expected ¹H NMR Data for this compound

PositionExpected Chemical Shift (ppm)Expected MultiplicityIntegration
H-2, H-6~2.5-3.0Residual signal, likely a broad singletVery low
H-3, H-5~1.6Multiplet2H
H-4~1.4Multiplet1H
-CH₃~0.9Doublet3H
-NHVariableBroad singlet1H

Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions. libretexts.org The data for the non-deuterated analog, 4-Methylpiperidine, shows signals around these regions. chemicalbook.comnih.gov

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak, confirming the number of different carbon environments. bhu.ac.in For this compound, the spectrum would be expected to show four signals corresponding to the four distinct carbon environments in the piperidine ring and the methyl group.

The key feature in the ¹³C NMR spectrum of a deuterated compound is the effect of the deuterium atoms on the signals of the carbons to which they are attached. The C-D bond causes the carbon signal to appear as a multiplet (typically a triplet for a CD₂ group) due to ¹³C-²H coupling. oregonstate.edu Additionally, the chemical shifts of the deuterated carbons (C2 and C6) may be slightly shifted upfield compared to the non-deuterated analog due to an isotopic effect. acs.org This provides definitive evidence for the location of the deuterium labels.

Chromatographic Methods for Comprehensive Analytical Purity Verification (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

The comprehensive analytical purity of this compound, a deuterated isotopologue, is critical for its application as an internal standard in quantitative bioanalysis or as a tracer in metabolic studies. Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are fundamental in verifying its chemical and isotopic purity. These methods are adept at separating the target compound from its non-deuterated analog, synthetic precursors, by-products, and other potential impurities.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds such as this compound. omicsonline.org Its high resolution and sensitivity make it ideal for quantifying the purity of the deuterated compound and detecting any residual non-deuterated 4-methylpiperidine or other volatile organic impurities. omicsonline.org The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase (carrier gas) and a stationary phase within a capillary column. shimadzu.com

For isotopically labeled compounds, GC can sometimes separate the deuterated species from the non-deuterated one due to the isotope effect, which can slightly alter retention times. nih.gov Coupling GC with a mass spectrometer (GC-MS) provides an even more powerful tool, as it offers definitive identification of eluted peaks based on their mass-to-charge ratio and fragmentation patterns, which is essential for confirming the identity of impurities. omicsonline.org

The selection of the column, detector, and temperature programming is critical for achieving optimal separation. A non-polar or medium-polarity column is typically suitable for amine analysis. A Flame Ionization Detector (FID) offers excellent sensitivity for carbon-containing compounds, while a Nitrogen-Phosphorus Detector (NPD) provides enhanced selectivity for nitrogen-containing compounds like piperidines, minimizing interference from the sample matrix. epa.gov

Table 1: Illustrative Gas Chromatography (GC) Method Parameters for Purity Analysis

ParameterConditionRationale
Instrument Gas Chromatograph with FID or NPDStandard for volatile compound analysis; NPD offers selectivity. epa.gov
Column Fused Silica Capillary, e.g., DB-5ms (5% Phenyl-methylpolysiloxane)Provides good resolution for a wide range of compound polarities.
Dimensions 30 m length x 0.25 mm I.D. x 0.25 µm film thicknessStandard dimensions offering a balance of efficiency and sample capacity. shimadzu.com
Carrier Gas Helium or HydrogenInert carrier gas; choice can influence speed and resolution. omicsonline.org
Flow Rate 1.0 - 1.5 mL/min (Constant Flow Mode)Optimal for column efficiency and analyte separation.
Injection Mode Split (e.g., 50:1 ratio) or SplitlessSplit mode is used for concentrated samples, while splitless is for trace analysis. shimadzu.com
Injector Temp. 250 °CEnsures rapid and complete vaporization of the analyte without degradation.
Oven Program Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)Gradient temperature program allows for separation of early-eluting volatile impurities and later-eluting, less volatile components.
Detector Temp. 300 °C (FID/NPD)Prevents condensation of analytes in the detector.

High-Performance Liquid Chromatography (HPLC)

While GC is excellent for volatile compounds, HPLC is indispensable for analyzing non-volatile or thermally labile impurities that may be present in the this compound sample. Such impurities could include unreacted starting materials, catalysts, or high-molecular-weight by-products from the synthesis. HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. nih.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol). redalyc.org The retention of this compound is controlled by adjusting the mobile phase composition. The addition of modifiers like trifluoroacetic acid (TFA) to the mobile phase is often necessary to improve the peak shape of basic compounds like piperidines by minimizing tailing effects. redalyc.org

Detection in HPLC is commonly performed using an Ultraviolet (UV) detector, although piperidines have a weak chromophore. Derivatization with a UV-active agent can be employed for enhanced sensitivity. However, for a purity assessment where the primary goal is to detect impurities, a more universal detector like a Charged Aerosol Detector (CAD) or coupling the HPLC system to a mass spectrometer (LC-MS) is highly advantageous. researchgate.net LC-MS, in particular, provides both retention time and mass data, enabling the identification and quantification of a wide range of potential impurities. researchgate.net

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Method Parameters for Purity Analysis

ParameterConditionRationale
Instrument HPLC system with UV or MS DetectorLC-MS provides superior identification capabilities for unknown impurities. researchgate.net
Column C18 Reversed-Phase Column (e.g., Waters XBridge, Agilent Zorbax)Industry-standard stationary phase for separating moderately polar compounds.
Dimensions 150 mm length x 4.6 mm I.D., 3.5 or 5 µm particle sizeCommon dimensions providing good efficiency and resolution.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidic modifier improves peak shape for basic analytes. redalyc.org
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileOrganic solvent to elute the compound from the reversed-phase column. redalyc.org
Gradient 5% B to 95% B over 15 minutesA gradient elution is effective for separating impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm I.D. column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 5 - 10 µLTypical volume to avoid column overloading.
Detection UV at 210 nm or Mass Spectrometry (ESI+)Low UV wavelength for detecting aliphatic amines; MS offers greater sensitivity and specificity.

By employing both GC and HPLC, a comprehensive purity profile of this compound can be established. GC addresses the presence of volatile impurities and the non-deuterated analog, while HPLC assesses the sample for non-volatile and thermally unstable contaminants. This orthogonal approach ensures the high analytical quality required for its intended applications.

Applications of 4 Methylpiperidine 2,2,6,6 D4 in Mechanistic and Analytical Research Frameworks

Role as a Stable Isotope-Labeled Internal Standard (SIL-IS) in Quantitative Analytical Method Development for Research Samples

One of the primary applications of 4-Methylpiperidine-2,2,6,6-d4 is its use as a stable isotope-labeled internal standard (SIL-IS) in the development of quantitative analytical methods. lgcstandards.comwuxiapptec.com This is especially critical for the accurate measurement of its non-labeled counterpart, 4-methylpiperidine (B120128), or structurally similar analytes in complex research samples. The use of a SIL-IS is a cornerstone of robust bioanalytical method development, enhancing the accuracy and precision of quantitative data. actascientific.comresearchgate.net

Principles of Stable Isotope Dilution Assay (SIDA) in Non-Clinical Research Matrices

Stable Isotope Dilution Assay (SIDA) is a powerful analytical technique used for the precise quantification of molecules in a sample. ontosight.ai The core principle of SIDA involves the addition of a known quantity of a stable isotope-labeled version of the target analyte, such as this compound, to the sample at the beginning of the analytical process. ontosight.aitum.de This SIL-IS has nearly identical chemical and physical properties to the native analyte. wuxiapptec.com

During sample preparation, which can include steps like extraction, purification, and derivatization, any loss of the analyte will be accompanied by a proportional loss of the SIL-IS. tum.de Subsequently, the sample is analyzed using mass spectrometry (MS). ontosight.ai The mass spectrometer distinguishes between the native analyte and the heavier SIL-IS based on their mass-to-charge ratio. tum.de By measuring the ratio of the signal from the native analyte to that of the known amount of SIL-IS, the initial concentration of the analyte in the sample can be accurately calculated. ontosight.aitum.de This method effectively compensates for variations in sample handling and matrix effects, which are common challenges in complex biological matrices. tum.dechromatographyonline.com

Optimization of Analytical Workflows for Compound Quantification in Complex Biological Matrices (Excluding Clinical Human Specimens)

The quantification of compounds in complex biological matrices, such as those from preclinical animal studies or in vitro experiments, presents significant analytical challenges due to the presence of numerous interfering substances. chromatographyonline.com The use of this compound as an internal standard is instrumental in optimizing analytical workflows for these matrices.

Key Optimization Steps:

Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are employed to remove the majority of matrix components. chromatographyonline.com The addition of the SIL-IS at the very beginning of this process ensures that it experiences the same extraction inefficiencies as the analyte, thereby correcting for any losses. tum.de

Chromatographic Separation: Liquid chromatography (LC) is used to separate the analyte and its SIL-IS from other matrix components prior to mass spectrometric detection. wuxiapptec.com Co-elution of the analyte and the SIL-IS is ideal as it ensures they are subjected to the same degree of ionization suppression or enhancement in the mass spectrometer. wuxiapptec.com

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is often used for its high selectivity and sensitivity. fda.gov Specific precursor-to-product ion transitions are monitored for both the analyte and this compound, minimizing the impact of any remaining matrix interferences. fda.gov

The nearly identical chemical behavior of this compound to its non-labeled analog makes it an ideal internal standard, leading to more reliable and reproducible quantification in complex research samples. wuxiapptec.com

Validation Parameters for Research-Grade Quantitative Assays (e.g., linearity, precision, accuracy)

For a quantitative assay to be considered reliable for research purposes, it must undergo a thorough validation process. europa.eu The use of a SIL-IS like this compound is crucial for meeting the stringent criteria for these validation parameters. mdpi.comnih.gov

Key Validation Parameters:

ParameterDescriptionRole of this compound
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. mdpi.comThe use of a constant amount of the SIL-IS across all calibration standards helps to establish a linear relationship between the analyte/IS response ratio and the analyte concentration.
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. mdpi.com It is typically expressed as the relative standard deviation (RSD).By correcting for random variations in sample preparation and instrument response, the SIL-IS significantly improves the precision of the assay. researchgate.net
Accuracy The closeness of the mean test results obtained by the method to the true concentration of the analyte. mdpi.comThe SIL-IS corrects for systematic errors that can occur during sample processing, leading to more accurate measurements. researchgate.net
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.comWhile not directly improving the instrument's sensitivity, the SIL-IS can help in reliably identifying the analyte signal at low concentrations.
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.comThe use of a SIL-IS is essential for achieving the required precision and accuracy at the lower limit of the assay's range.
Matrix Effect The alteration of analyte ionization in the mass spectrometer due to the presence of co-eluting matrix components. chromatographyonline.comAs the SIL-IS co-elutes with the analyte, it experiences the same matrix effects, allowing for effective compensation and more accurate quantification. wuxiapptec.comchromatographyonline.com
Recovery The efficiency of the extraction procedure for the analyte from the sample matrix. mdpi.comBy comparing the response of the SIL-IS in an extracted sample to its response in a neat solution, the recovery of the analytical method can be assessed.

Table created based on information from multiple sources. wuxiapptec.comresearchgate.netchromatographyonline.commdpi.com

Utilization in Metabolic Pathway Elucidation Studies (In Vitro and Pre-Clinical Animal Models)

The deuterium (B1214612) labeling in this compound also makes it a powerful tool for investigating metabolic pathways in both in vitro systems (e.g., liver microsomes, hepatocytes) and pre-clinical animal models. mdpi.commdpi.com

Tracking Metabolic Transformations through Deuterium Label Retention or Redistribution

When this compound is introduced into a biological system, it undergoes the same metabolic transformations as its non-labeled counterpart. By analyzing the metabolites using mass spectrometry, researchers can track the fate of the deuterium atoms.

If a metabolite retains the deuterium label, it indicates that the deuterated positions were not involved in the metabolic reaction. tandfonline.com Conversely, if the deuterium atoms are lost or redistributed to other molecules, it provides clues about the specific bonds that were broken or formed during metabolism. scispace.com This information is invaluable for mapping out the metabolic pathways of 4-methylpiperidine and related compounds. For instance, studies on deuterated lignin (B12514952) model compounds have demonstrated the retention of deuterium labels in the products after enzymatic cleavage of C-C and ether bonds, providing mechanistic insights. tandfonline.com

Investigating Enzyme Reaction Mechanisms Using Deuterated Substrates

The use of deuterated substrates like this compound is a classic technique in enzymology to probe reaction mechanisms, particularly through the study of the kinetic isotope effect (KIE). numberanalytics.comepfl.ch The KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. numberanalytics.com

The C-D bond is stronger than the C-H bond. mdpi.com Therefore, if the cleavage of a C-H bond at one of the deuterated positions (2 or 6) is the rate-limiting step of an enzyme-catalyzed reaction, the reaction will proceed more slowly with this compound as the substrate compared to the non-labeled compound. scispace.comepfl.ch

Primary KIE: A significant KIE (typically > 2) is observed when the bond to the isotope is broken in the rate-determining step. epfl.ch

No KIE: If no significant KIE is observed, it suggests that the C-H bond cleavage is not the rate-limiting step of the reaction. epfl.chansto.gov.au

Application in Metabolomics Research for Compound Identification and Quantification in Research Samples

In the field of metabolomics, which involves the comprehensive analysis of small molecules within a biological system, accurate quantification of metabolites is crucial. Deuterated compounds like this compound are extensively used as internal standards (IS) in mass spectrometry (MS)-based analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). clearsynth.comscbt.comwuxiapptec.comresearchgate.net

The fundamental principle behind using a stable isotope-labeled internal standard (SIL-IS) is that it behaves nearly identically to its non-deuterated (or endogenous) counterpart during sample extraction, derivatization, chromatographic separation, and ionization in the mass spectrometer. wuxiapptec.comnih.gov However, due to its higher mass, the SIL-IS can be distinguished from the analyte by the mass spectrometer. This allows for the correction of variations in sample preparation and matrix effects, which are common challenges in the analysis of complex biological samples like plasma, urine, or tissue extracts. clearsynth.comnih.gov Matrix effects can cause ion suppression or enhancement, leading to inaccurate quantification if not properly addressed. wuxiapptec.com

The use of a deuterated standard like this compound enables the highly accurate and precise quantification of the corresponding non-deuterated analyte through the isotope dilution method. nih.gov A known concentration of the deuterated standard is spiked into the research sample before processing. The ratio of the mass spectrometric signal of the endogenous analyte to the signal of the deuterated standard is then used to calculate the exact concentration of the analyte. jove.comlcms.cz This ratiometric measurement corrects for analyte loss during sample workup and compensates for fluctuations in MS signal intensity. clearsynth.com

For example, in a bioanalytical method validation, a calibration curve would be constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. nih.govnih.gov The linearity and range of this curve are critical for ensuring the method's reliability. nih.gov

Table 1: Illustrative Calibration Curve Data for the Quantification of an Analyte Using a Deuterated Internal Standard in LC-MS/MS

Analyte Concentration (ng/mL) Analyte Peak Area IS Peak Area (Constant Concentration) Peak Area Ratio (Analyte/IS)
1.0 5,250 101,500 0.052
5.0 26,100 102,100 0.256
10.0 51,500 100,900 0.510
50.0 258,000 101,200 2.55
100.0 512,000 100,500 5.09
250.0 1,280,000 101,800 12.57
500.0 2,550,000 100,200 25.45

This table presents hypothetical data to demonstrate the principle of using a deuterated internal standard, such as this compound, for quantitative analysis. The consistent peak area of the internal standard (IS) across different analyte concentrations allows for the calculation of a reliable peak area ratio, which is then used to construct a linear calibration curve for determining the concentration of the analyte in unknown samples.

Contribution to Deuterium Kinetic Isotope Effect (D-KIE) Studies for Reaction Mechanism Elucidation

The substitution of hydrogen with deuterium can significantly alter the rate of a chemical reaction if the C-H bond is broken or formed in the rate-determining step. This phenomenon, known as the Deuterium Kinetic Isotope Effect (D-KIE), is a powerful tool for elucidating reaction mechanisms. scispace.comnih.govprinceton.edu this compound, with deuterium atoms at the C2 and C6 positions adjacent to the nitrogen, is an ideal substrate for probing reactions involving these sites, such as oxidation or C-H amination. nih.govnih.gov

Theoretical Basis of D-KIEs in Determining Rate-Limiting Steps and Transition States

The theoretical foundation of the D-KIE lies in the principles of vibrational spectroscopy and transition state theory. A chemical bond can be modeled as a harmonic oscillator, and its zero-point vibrational energy (ZPE) is inversely proportional to the square root of the reduced mass of the atoms forming the bond. Since deuterium is twice as heavy as protium (B1232500) (hydrogen), a carbon-deuterium (C-D) bond has a lower ZPE than a corresponding carbon-hydrogen (C-H) bond.

Consequently, more energy is required to break a C-D bond than a C-H bond. If this bond cleavage occurs in the rate-determining step of a reaction, the reaction involving the deuterated compound will proceed more slowly than the reaction with the non-deuterated compound. princeton.edu The D-KIE is expressed as the ratio of the rate constants (kH/kD).

Primary KIE : Occurs when the bond to the isotope is broken or formed in the rate-determining step. Normal primary KIEs (kH/kD > 1) are typically in the range of 2-8. Very large KIEs (>>10) can be indicative of quantum tunneling. nih.gov

Secondary KIE : Observed when the isotopic substitution is at a position not directly involved in bond breaking/formation, but the hybridization or steric environment of that position changes during the transition state. These effects are generally smaller (kH/kD ≈ 0.7–1.5).

By measuring the magnitude of the KIE, researchers can infer whether C-H bond cleavage is part of the rate-limiting step and gain insights into the geometry of the transition state. princeton.edumdpi.com

Experimental Design for Measuring Kinetic Isotope Effects with Deuterated Piperidine (B6355638) Derivatives

Measuring a D-KIE typically involves parallel experiments or a competition experiment.

Parallel Reactions : The reaction rates of the non-deuterated piperidine derivative and the deuterated one (e.g., this compound) are measured independently under identical conditions. The KIE is the simple ratio of the observed rate constants.

Competition Experiment : A mixture of the deuterated and non-deuterated substrates is allowed to react, and the ratio of the products is measured over time, often using mass spectrometry or NMR spectroscopy. This method is often more accurate as it eliminates potential errors from slight variations in reaction conditions between two separate experiments. nih.gov

For instance, in a study of copper-catalyzed intramolecular C-H amination to form piperidines, a competition experiment was used. nih.gov The reaction of a monodeuterated substrate yielded an intramolecular KIE (kH/kD) of 4.2, indicating that C-H bond cleavage is the turnover-limiting step. nih.gov

Interpretation of D-KIE Data for Mechanistic Understanding

The interpretation of the kH/kD value provides crucial mechanistic information. A significant primary KIE (e.g., kH/kD > 2) strongly suggests that the C-H bond at the deuterated position is being cleaved in the rate-determining step of the reaction. princeton.edunih.gov For this compound, a large KIE in an oxidation reaction would implicate the breaking of a C-H bond at the C2 or C6 position as the slow step. Conversely, a KIE value close to 1 (kH/kD ≈ 1) would suggest that C-H bond cleavage is not rate-limiting. nih.gov

In some enzymatic reactions, the absence of an expected KIE can also be informative, suggesting that another step, such as substrate binding or product release, is rate-limiting, or that the initial C-H cleavage is reversible. researchgate.netosti.gov

Table 2: Hypothetical D-KIE Data for the Oxidation of 4-Methylpiperidine

Substrate Initial Concentration (M) Initial Rate (M/s) Rate Constant (k) kH/kD
4-Methylpiperidine 0.1 5.6 x 10⁻⁵ 5.6 x 10⁻⁴ \multirow{2}{*}{4.31}
This compound 0.1 1.3 x 10⁻⁵ 1.3 x 10⁻⁴

This table shows representative experimental data for determining a primary deuterium kinetic isotope effect. The significantly slower reaction rate for the deuterated compound results in a kH/kD value of 4.31, which would strongly support a mechanism where the cleavage of a C-H bond at the C2 or C6 position is the rate-determining step of the oxidation reaction.

Application in Spectroscopic Referencing and Calibration in Research Settings

In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated compounds play a critical role in providing a stable signal for the instrument's lock system and in minimizing solvent signals that could obscure analyte peaks. rsc.org While deuterated solvents are most common, deuterated reference standards are also vital for ensuring the accuracy and precision of spectral data. jove.compharmaffiliates.com

This compound is available as a certified reference material, indicating its use in analytical settings for calibration and referencing. lgcstandards.comlgcstandards.comfishersci.nl In NMR spectroscopy, chemical shifts are reported relative to a standard reference compound, which is assigned a chemical shift of 0 ppm. Tetramethylsilane (TMS) is the most common reference for organic solvents. libretexts.org

A certified deuterated standard like this compound can be used in several ways:

As an Internal Standard : It can be added directly to an NMR sample. While the deuterium signals are not observed in a standard ¹H NMR spectrum, the residual non-deuterated protons in the standard can provide a sharp, known reference peak for calibrating the chemical shift scale. cdnisotopes.com

For Instrument Qualification : Certified standards are used to qualify and verify the performance of NMR instruments, ensuring specifications for parameters like line shape and sensitivity are met. pharmaffiliates.com

Calibration in Mass Spectrometry : In mass spectrometry, deuterated standards are essential for calibrating the mass-to-charge (m/z) axis and for creating calibration curves for quantitative measurements, as discussed in the metabolomics section. scbt.comjove.com The known mass difference between the deuterated standard and the analyte allows for precise instrument calibration and validation of analytical methods. clearsynth.comnih.gov

Table 3: Typical ¹H NMR Chemical Shifts of 4-Methylpiperidine

Proton Assignment Chemical Shift (δ, ppm)
H-1 (NH) ~1.5 (variable)
H-2, H-6 (axial) ~2.57
H-2, H-6 (equatorial) ~3.03
H-3, H-5 (axial) ~1.08
H-3, H-5 (equatorial) ~1.61
H-4 (CH) ~1.45
CH₃ ~0.91

Source: Adapted from publicly available spectral data. chemicalbook.comnih.gov In a sample of this compound, the signals for H-2 and H-6 would be absent. The remaining signals (H-3, H-4, H-5, and CH₃) could be used for referencing if their chemical shifts in the specific solvent are precisely known from the standard's certificate of analysis.

Theoretical Considerations and Advanced Spectroscopic Insights into 4 Methylpiperidine 2,2,6,6 D4

Impact of Deuteration on Molecular Vibrations and Infrared/Raman Spectroscopic Signatures

The substitution of hydrogen with deuterium (B1214612) at the 2, 2, 6, and 6 positions of 4-methylpiperidine (B120128) significantly alters the molecule's vibrational landscape. This is a direct consequence of the increased mass of deuterium compared to protium (B1232500). nih.gov The vibrational frequencies of bonds involving deuterium are lower than those of their hydrogen counterparts. This phenomenon is rooted in the principles of molecular vibrations, where the frequency is inversely proportional to the reduced mass of the vibrating atoms.

This isotopic shift is readily observable in the infrared (IR) and Raman spectra of 4-Methylpiperidine-2,2,6,6-d4. The C-D stretching vibrations appear at lower wavenumbers (typically in the 2100-2250 cm⁻¹ range) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹). Similarly, bending and other deformation modes involving the deuterated positions are also shifted to lower frequencies. These shifts provide a clear spectroscopic signature of deuteration and can be used to confirm the location and extent of isotopic labeling.

Quantum Mechanical Calculations and Computational Modeling of Deuterated Piperidine (B6355638) Structures and Reactivity

Quantum mechanical calculations and computational modeling are indispensable tools for elucidating the structural and reactive properties of deuterated molecules like this compound. nih.gov These methods provide insights that are often difficult to obtain through experimental means alone.

Energy Minimization and Conformational Analysis of Deuterated Analogs

The piperidine ring exists in a chair conformation to minimize steric strain. nih.gov For 4-methylpiperidine, the methyl group can occupy either an axial or equatorial position. Computational energy minimization studies can predict the relative stabilities of these conformers. While deuteration at the 2,2,6,6-positions is not expected to dramatically alter the primary conformational preference, subtle changes in bond lengths and angles due to the different zero-point energies of C-H and C-D bonds can be modeled. nih.gov

Molecular mechanics and density functional theory (DFT) are commonly employed to perform conformational analysis. nih.govresearchgate.net These calculations can determine the geometric parameters (bond lengths, bond angles, and dihedral angles) of the most stable conformers and the energy barriers for conformational interconversion. For this compound, these calculations would reveal any minor structural perturbations induced by the isotopic substitution.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of quantum mechanical calculations is the prediction of spectroscopic parameters. For this compound, this includes:

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. While deuterium itself is not directly observed in ¹H NMR, its presence influences the chemical shifts of neighboring protons through isotopic effects. soton.ac.uk These effects, though small, can be calculated and compared with experimental data to validate the computational model. The use of different deuterated solvents can also influence the observed chemical shifts. researchgate.netepfl.ch

Vibrational Frequencies: As mentioned earlier, computational methods can calculate the vibrational frequencies and intensities of the IR and Raman active modes. researchgate.net This allows for a detailed assignment of the experimental spectra and provides a deeper understanding of the impact of deuteration on the molecule's vibrational dynamics.

The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. High-level ab initio or DFT methods are generally required to achieve good agreement with experimental results.

Influence of Deuterium on Reaction Thermodynamics and Kinetics: Beyond Primary Kinetic Isotope Effects

The presence of deuterium in a molecule can have a profound effect on the rates and equilibria of chemical reactions. This is primarily due to the kinetic isotope effect (KIE), which arises from the differences in zero-point vibrational energies between C-H and C-D bonds. wikipedia.org

While primary KIEs are observed when a bond to the isotope is broken in the rate-determining step, deuteration at positions not directly involved in bond breaking, as in this compound for many reactions, can lead to secondary kinetic isotope effects (SKIEs). libretexts.org These effects are typically smaller than primary KIEs but can provide valuable information about the transition state of a reaction. princeton.edupharmacy180.com

The C-D bond is stronger and has a lower zero-point energy than the C-H bond. libretexts.orglibretexts.org Consequently, reactions involving the cleavage of a C-D bond are generally slower than those involving a C-H bond. nih.gov In the case of this compound, reactions proceeding through a transition state where the hybridization of the carbon atoms at the 2 and 6 positions changes can exhibit SKIEs. For example, if a reaction involves a change from sp³ to sp² hybridization at these centers, a normal SKIE (kH/kD > 1) is often observed. Conversely, a change from sp² to sp³ can lead to an inverse SKIE (kH/kD < 1).

Beyond kinetics, deuterium substitution can also influence the thermodynamics of a reaction. Equilibrium isotope effects (EIEs) can arise when the vibrational frequencies of the reactants and products differ upon isotopic substitution. These effects can shift the position of a chemical equilibrium.

Stereochemical Implications of Deuteration in Complex Organic Reactions

The introduction of deuterium can have significant stereochemical consequences in complex organic reactions. The selective placement of deuterium atoms can be used to probe reaction mechanisms and to control the stereochemical outcome of a reaction.

In reactions involving the formation of new stereocenters, the presence of deuterium can influence the diastereoselectivity or enantioselectivity. This can be due to steric differences between hydrogen and deuterium (though these are very small) or, more significantly, due to kinetic isotope effects that favor one reaction pathway over another.

For instance, in an elimination reaction involving a deuterated piperidine, the relative rates of syn- and anti-elimination could be affected by the presence of deuterium, potentially altering the stereochemistry of the resulting alkene. Similarly, in enzyme-catalyzed reactions, the stereospecific placement of deuterium can be a powerful tool for elucidating the mechanism and the stereochemical course of the transformation. nih.gov The ability to synthesize stereochemically pure deuterated compounds is crucial for these studies. nih.gov

Future Directions and Emerging Research Avenues for Deuterated Piperidine Analogs

Development of Novel and More Efficient Synthetic Routes for Diverse Deuteration Patterns

The synthesis of piperidine (B6355638) analogs with specific and diverse deuteration patterns is a continually evolving field of research. Traditional methods for incorporating deuterium (B1214612) into piperidines, often starting from pyridine (B92270) precursors, have sometimes lacked precise control over the location and number of deuterium atoms incorporated (regioselectivity). researchgate.net Current research focuses on developing new catalytic systems that can achieve highly selective and efficient deuteration.

Future advancements are expected to arise from several key areas:

Catalyst Design: The development of novel transition metal catalysts, particularly those based on iridium, ruthenium, and palladium, is crucial. researchgate.net For instance, iridium complexes with N-heterocyclic carbene (NHC) and phosphine ligands have shown high selectivity in directing C-H activation for hydrogen isotope exchange (HIE). researchgate.net The goal is to create catalysts that can selectively target specific C-H bonds on the pyridine or piperidine ring, allowing for the synthesis of a wide array of deuteration patterns beyond the 2,2,6,6-d4 configuration.

Regioselective Methods: New strategies are emerging to control the position of deuteration. One approach involves using directing groups that guide the catalyst to a specific site on the molecule. Another promising method is the use of reagents like potassium tert-butoxide in deuterated solvents (e.g., DMSO-d6) which has been shown to promote deuteration at the β and γ positions of pyridines, complementing the more common α-position deuteration. researchgate.net

Flow Chemistry: The integration of continuous flow chemistry offers a safer, more scalable, and efficient alternative to traditional batch synthesis. Flow reactors can improve control over reaction parameters like temperature and time, leading to higher yields and purities of deuterated products.

These synthetic innovations will not only make compounds like 4-Methylpiperidine-2,2,6,6-d4 more accessible but also enable the creation of a vast library of piperidine analogs with unique deuteration patterns, each tailored for specific research applications.

Expanding the Scope of Analytical Applications in Niche Research Disciplines

One of the most established applications for deuterated compounds is their use as internal standards in quantitative analysis, particularly in mass spectrometry (MS). This compound is ideally suited for this role in the analysis of its non-deuterated counterpart, 4-methylpiperidine (B120128). Because it is chemically identical to the analyte but has a different mass, it can be added to a sample at a known concentration to correct for variations during sample preparation and analysis, thereby ensuring highly accurate and precise measurements.

The future will see the application of such deuterated standards expand into more specialized research areas:

Pharmaceutical Research: The piperidine ring is a common structural motif in many pharmaceutical drugs. nih.gov Deuterated analogs like this compound can serve as internal standards for quantifying drug candidates or their metabolites in complex biological matrices such as blood and tissue.

Environmental Science: As concerns about environmental contaminants grow, highly sensitive methods are needed to detect and quantify pollutants. Deuterated standards can improve the accuracy of methods for monitoring piperidine-containing pesticides or industrial chemicals in environmental samples.

Forensic Science: In forensic toxicology, precise quantification of drugs and their metabolites is critical. The use of deuterated internal standards ensures the reliability of analytical results, which is paramount for legal proceedings.

The development of more diverse deuterated piperidine standards will be essential for expanding analytical capabilities across these and other niche disciplines that require unambiguous and accurate quantification of piperidine-containing molecules.

Integration with Multi-Omics Approaches in Systems Biology Research

Systems biology aims to understand the complex interactions within biological systems. "Multi-omics" approaches, which integrate data from genomics, proteomics, metabolomics, and lipidomics, are central to this field. Stable isotope labeling is a powerful tool in these studies, allowing researchers to trace the metabolic fate of molecules and quantify changes in complex biological systems.

While direct applications of this compound in multi-omics are still emerging, the future potential for deuterated piperidine analogs in this area is significant:

Metabolomics and Flux Analysis: Deuterated piperidine-containing molecules can be used as tracers to follow their path through metabolic networks. By tracking the incorporation of deuterium into various metabolites over time, researchers can map metabolic pathways and quantify the rates (fluxes) of biochemical reactions. This is particularly relevant for understanding diseases characterized by altered metabolism.

Proteomics: In proteomics, techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) are used to quantify differences in protein abundance between different cell populations. While SILAC typically uses labeled amino acids, there is potential for using deuterated compounds to study the interactions and modifications of specific proteins that bind to or are modified by piperidine-containing molecules.

Lipidomics: Deuterium oxide (D₂O), or heavy water, is increasingly used for in-vivo labeling to study the synthesis and turnover of lipids. A similar principle could be applied using deuterated piperidine analogs that are incorporated into larger lipid structures, allowing for the study of their dynamics in health and disease.

The integration of custom-synthesized deuterated piperidines into multi-omics workflows will provide a more detailed and dynamic picture of the role these important chemical motifs play in complex biological systems.

Potential for New Mechanistic Probes in Catalysis and Reaction Discovery

Deuterated compounds are invaluable tools for elucidating the mechanisms of chemical reactions through the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and consequently, reactions that involve the breaking of a C-D bond in their rate-determining step will proceed more slowly than the corresponding reaction with a C-H bond. By comparing the reaction rates of the deuterated and non-deuterated versions of a molecule, chemists can gain insight into the reaction's mechanism.

This compound, with deuterium atoms at the carbons adjacent to the nitrogen, is an excellent candidate for a mechanistic probe in several contexts:

Enzymatic Reactions: Many enzymes, such as cytochrome P450s, catalyze reactions by breaking C-H bonds. Using a deuterated substrate like a piperidine-containing drug can help determine the mechanism of its metabolism. A slower rate of metabolism for the deuterated version would indicate that C-H bond cleavage is a key step in its breakdown.

Catalyst Development: When developing new catalysts, understanding their mechanism of action is essential for optimization. Deuterated substrates can be used to test hypotheses about how a catalyst functions and to identify the rate-limiting steps in a catalytic cycle.

As new reactions and catalysts are discovered, the demand for precisely deuterated molecules like this compound to serve as mechanistic probes will continue to grow, accelerating the pace of innovation in chemical synthesis.

Methodological Innovations in Stable Isotope Labeling Technologies and Their Characterization

The field of stable isotope labeling is itself an area of active research, with continuous innovations in both the synthesis of labeled compounds and the analytical techniques used to characterize them.

Future methodological developments relevant to deuterated piperidine analogs include:

Late-Stage Functionalization: A major goal in synthesis is the ability to introduce deuterium into a complex molecule at a late stage of its synthesis. This "late-stage functionalization" avoids the need to build the molecule from scratch with labeled starting materials, which can be expensive and time-consuming. New catalytic methods are being developed to achieve this with high precision.

Advanced NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the exact location and extent of deuteration in a molecule. Advances in NMR technology, including higher field strengths and new pulse sequences, will provide even more detailed characterization of deuterated compounds, ensuring their isotopic purity and correct structure.

These ongoing innovations will make the production and characterization of compounds like this compound faster, more cost-effective, and more precise, further enabling their use in the advanced research applications described above.

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for preparing 4-Methylpiperidine-2,2,6,6-d4, and how does deuterium labeling impact reaction efficiency?

  • Methodology : The compound is synthesized via nucleophilic substitution or catalytic deuteration. For example, deuterium incorporation at the 2,2,6,6 positions can be achieved using deuterated reagents (e.g., D₂O or deuterated acids) under controlled conditions. A documented procedure involves refluxing with triethylamine in toluene for 7 days to ensure complete deuteration .
  • Data Note : Catalyst selection (e.g., nickel vs. cobalt) significantly affects yield, with reports ranging from 38% to 95.63% depending on reaction temperature and pressure . Purification typically involves chromatography or recrystallization to isolate the deuterated product.

Q. How can researchers verify the deuteration level and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ²H NMR or ¹H NMR (with deuterium decoupling) identifies deuterium positions and quantifies labeling efficiency. Absence of proton signals at 2,2,6,6 positions confirms deuteration .
  • Mass Spectrometry (MS) : High-resolution LC-MS/MS detects isotopic peaks (e.g., +4 Da shift for four deuteriums) and assesses purity. For example, isotopic patterns should align with theoretical m/z ratios .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Safety Measures :

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. The compound may pose acute toxicity risks (H300-H313 codes) .
  • Store in airtight containers under inert gas (e.g., N₂) to prevent degradation. NFPA ratings indicate moderate flammability (Flash Point 16°C) and reactivity .

Advanced Research Questions

Q. How does deuterium labeling at the 2,2,6,6 positions influence the compound’s reactivity in catalytic or kinetic studies?

  • Kinetic Isotope Effects (KIE) : Deuteration reduces reaction rates at labeled positions due to increased bond strength (C-D vs. C-H). For example, in hydrogenation reactions, KIE values (k_H/k_D ≈ 2–10) can alter reaction pathways or selectivity .
  • Case Study : In LC-MS/MS internal standard synthesis, deuterated analogs minimize interference with non-deuterated analytes, improving quantification accuracy .

Q. What strategies resolve contradictions in synthetic yields reported for deuterated piperidine derivatives?

  • Troubleshooting :

  • Catalyst Optimization : Transition metal catalysts (e.g., Pd/C or Raney Ni) may require activation under H₂/D₂ atmospheres to enhance deuteration efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reagent solubility but may compete in deuteration; non-polar solvents (e.g., toluene) favor controlled labeling .
    • Data Validation : Cross-validate yields using orthogonal techniques (e.g., gravimetric analysis and NMR integration) .

Q. How is this compound applied in metabolic flux analysis or tracer studies?

  • Isotopic Tracers : The compound serves as a stable isotope tracer in central carbon metabolism studies. Deuterium labels track metabolic pathways via LC-MS/MS, enabling quantification of flux through glycolysis or TCA cycle intermediates .
  • Experimental Design : Administer deuterated compound to cell cultures, then extract metabolites for isotopic enrichment analysis. Normalize data to account for natural isotope abundance .

Methodological Challenges and Solutions

Q. What are the limitations of using this compound in high-temperature reactions, and how can they be mitigated?

  • Challenge : Deuteration may reverse at >100°C due to H/D exchange.
  • Solution : Use low-boiling solvents (e.g., dichloromethane) or short reaction times. Confirm stability via post-reaction NMR .

Q. How do researchers differentiate deuterium scrambling from genuine metabolic incorporation in tracer studies?

  • Control Experiments :

  • Blank Samples : Analyze unlabeled controls to identify background signals.
  • Time-Course Studies : Monitor label distribution over time; scrambling typically shows non-linear patterns vs. enzymatic incorporation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.